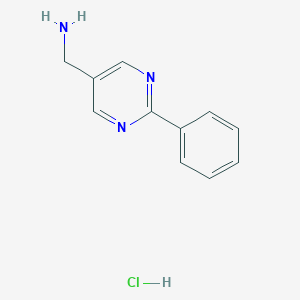
methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
Vue d'ensemble
Description
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (MDE) is a novel compound that has recently been developed for use in various scientific research applications. It is an organofluorine compound with a cyclopropane ring, two fluorine atoms, and an ester group. MDE has been studied for its potential to act as a catalyst in organic synthesis, as well as its potential to be used in drug design and other biomedical applications.
Mécanisme D'action
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate acts as a catalyst in organic synthesis by promoting the formation of carbon-carbon bonds. It is believed that the cyclopropane ring of this compound acts as an electron-withdrawing group, which stabilizes the transition state of the reaction and facilitates the formation of a carbon-carbon bond. Additionally, the presence of two fluorine atoms in this compound increases the electrophilicity of the compound and enhances its catalytic activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid biosynthesis, as well as enzymes involved in the metabolism of carbohydrates and amino acids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and is not prone to decomposition or oxidation. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, this compound also has some limitations. It is a relatively expensive compound, and its use in lab experiments may be limited due to its cost. Additionally, this compound is a relatively toxic compound and should be handled with caution.
Orientations Futures
There are a variety of potential future directions for methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate research. One potential future direction is to further study the biochemical and physiological effects of this compound. Additionally, research could be conducted on the potential of this compound to be used in drug design and other biomedical applications. Additionally, research could be conducted on the potential of this compound to be used as a catalyst in organic synthesis. Finally, research could be conducted on the potential of this compound to be used as a reagent in the synthesis of other compounds.
Méthodes De Synthèse
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be synthesized through a variety of methods, including the reaction of a difluorocyclopropane-1-carboxylic acid with a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and yields this compound in high yields.
Applications De Recherche Scientifique
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has been studied for its potential to act as a catalyst in organic synthesis. It has been used in the synthesis of a variety of compounds, including the synthesis of esters, amides, and amines. This compound has also been studied for its potential to be used in drug design and other biomedical applications. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antimalarial drugs.
Propriétés
IUPAC Name |
methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOQQQHODSPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169049 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909319-67-0 | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




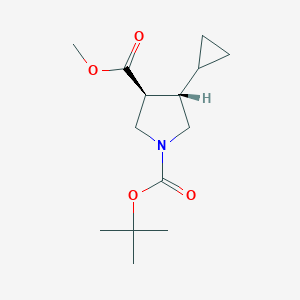
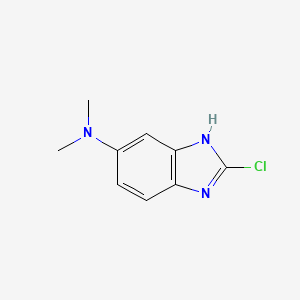
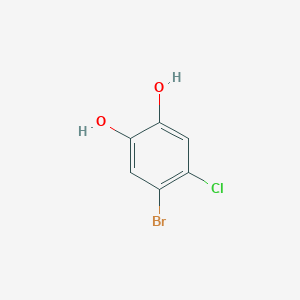

![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)
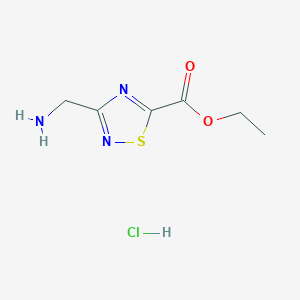
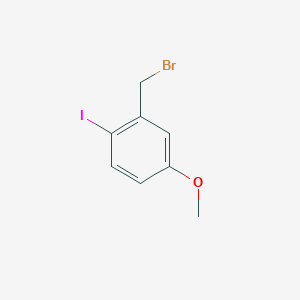

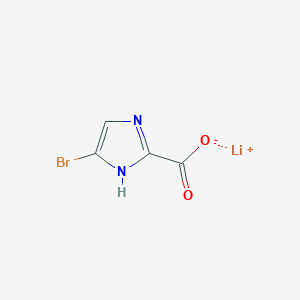
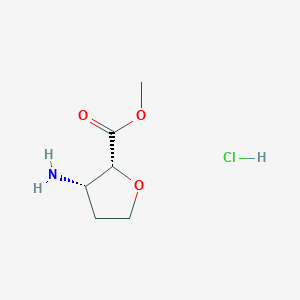
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
